
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 is a chemical compound with the molecular formula C7H9ClN2O. It is a key intermediate in the synthesis of various pharmaceutical agents, particularly dipeptidyl peptidase IV inhibitors like Vildagliptin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 typically involves the reaction of chloroacetyl chloride with L-prolinamide . The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. The general reaction scheme is as follows:
Starting Materials: Chloroacetyl chloride and L-prolinamide.
Reaction Conditions: The reaction is conducted in an appropriate solvent, such as dichloromethane, at low temperatures to control the reactivity of chloroacetyl chloride.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation of the compound can yield various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes.
Industry: Employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 involves its interaction with specific molecular targets. In the case of dipeptidyl peptidase IV inhibitors, the compound acts by inhibiting the enzyme dipeptidyl peptidase IV, which plays a role in glucose metabolism . This inhibition helps regulate blood sugar levels in patients with type 2 diabetes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
173.62 g/mol |
IUPAC Name |
(2S)-1-(2-chloroacetyl)-2-deuteriopyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1/i6D |
InChI Key |
YCWRPKBYQZOLCD-MDBQEPHZSA-N |
Isomeric SMILES |
[2H][C@]1(CCCN1C(=O)CCl)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13862838.png)
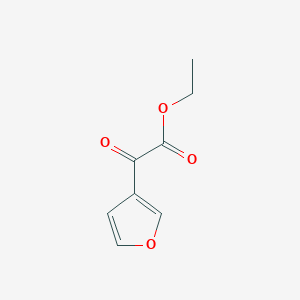
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)


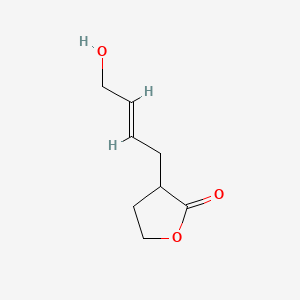
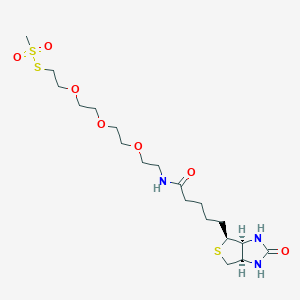
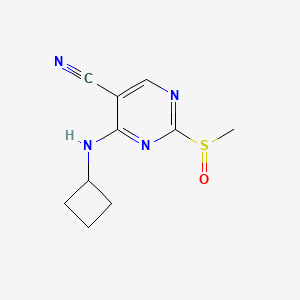
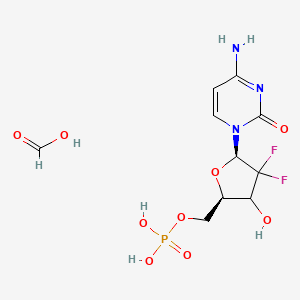

![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
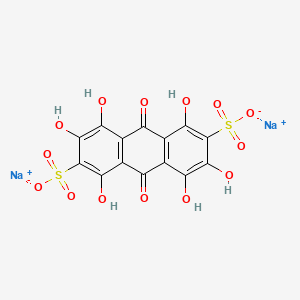
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
